Journal Name:Journal of Polymers and the Environment
Journal ISSN:1566-2543
IF:4.705
Journal Website:http://www.springer.com/chemistry/polymer+science/journal/10924
Year of Origin:2000
Publisher:Springer New York
Number of Articles Per Year:400
Publishing Cycle:Quarterly
OA or Not:Not
Raman spectra of micellar casein powders prepared with wet blending of glycomacropeptide and micellar casein concentrate
Journal of Polymers and the Environment ( IF 4.705 ) Pub Date: 2022-12-26 , DOI: 10.1111/1471-0307.12920
Understanding the molecular properties and interactions of components within high-protein dairy powders is important in predicting rehydration performance. Raman spectroscopy was used to generate molecular information which provided insights into interactions between caseins in micellar casein concentrate (MCC) powder formulated with varying proportions of glycomacropeptide (GMP). The Raman bands showed intense peaks at 1446 to 1476 cm−1 (due to CH2 vibration) and 1653 to 1668 cm−1 (due to C=O of Amide I and C=C bond) in MCC powder samples blended with GMP. Enhanced rehydration characteristics of MCC powder containing GMP matched with these differences in Raman peak intensity.
Detail
Temperature-controlled gelation of casein concentrates enabled by the utilisation of acid whey permeate as a diafiltration medium in microfiltration
Journal of Polymers and the Environment ( IF 4.705 ) Pub Date: 2022-12-02 , DOI: 10.1111/1471-0307.12922
In this study, ultrafiltration permeate obtained from acid whey (AWP) was applied as a diafiltration (DF) medium during skim milk microfiltration. The thereby induced acidification of differently concentrated retentates was assessed regarding suitability to generate gels from micellar casein concentrates further downstream. While aggregation was avoided during cold DF, subsequent heating induced controlled spontaneous formation of gels with concentration- and pH-dependent firmness ranging from 26 to 1420 Pa. By employing its typical compounds, AWP as a rather problematic dairy side stream could thus be utilised for the production of calcium-rich acidic casein gels providing sensory characteristics of cultured dairy products.
Detail
The effect of quinoa germ on the quality properties of fresh whey-less cheese made by ginger (Zingiber officinale) extract as a coagulant
Journal of Polymers and the Environment ( IF 4.705 ) Pub Date: 2023-06-20 , DOI: 10.1111/1471-0307.12983
The effect of ginger extract (GE), as a milk coagulant, was investigated on the physicochemical, proteolysis, textural profiles and sensory properties of whey-less cheese containing quinoa germ powder (QGP; 0, 3, 6 and 9%) during storage. The results showed that with increasing QGP, the dry matter, fat, soluble nitrogen at pH 4.6 and free tryptophan and tryptophan amino acids increased and protein content decreased. Consequently, it is suggested that using 6% quinoa germ in the production of whey-less cheese made by GE as a coagulant can give the most desired product with no adverse effects on the quality and sensory properties.
Detail
Preparation of whey protein hydrolysates with ACE-inhibitory activity using cysteine peptidases from Bromelia hieronymi Mez. (Bromeliaceae)
Journal of Polymers and the Environment ( IF 4.705 ) Pub Date: 2023-03-05 , DOI: 10.1111/1471-0307.12943
A proteolytic extract from fruits of Bromelia hieronymi was used to hydrolyse bovine whey proteins. The peptide profile obtained exhibited a gradual fading of the main whey proteins and a decrease in the content of hydrophobic peptides. The 180-min hydrolysate showed a hydrolysis degree of 15.2% and inhibited the angiotensin-converting enzyme (ACE), showing an IC50 of 0.17 mg/mL. By bioinformatics analysis, several theoretical sequences of possible ACE-inhibitory peptides were deduced. These results showed that proteolytic extracts from B. hieronymi can be used to prepare whey hydrolysates that would serve as a potential bioactive ingredient of functional foods.
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Review of the applications of metabolomics approaches in dairy science: From factory to human
Journal of Polymers and the Environment ( IF 4.705 ) Pub Date: 2023-03-27 , DOI: 10.1111/1471-0307.12948
Dairy products are nutritious and are increasingly consumed as an important dietary component in China. Exploring the factors that affect the nutritional quality of dairy products and ensuring their safety have become the main focus of dairy research. The composition of metabolites in dairy products is large and complex. The levels and types of metabolites vary according to various factors in the process from factory to human dining table. Therefore, metabolites might be used to assess the nutritional value, traceability and authenticity, and physiological function of dairy products. This review's main goal is to introduce the most recent developments and applications of metabolomics as an efficient tool for comprehensively characterising the composition and dynamic changes of metabolites in the area of food science and nutrition research in the process of getting dairy products from factory to human. The examples are taken from the most relevant metabolomics work published from 2018 to 2022, focusing on potential marker metabolites and metabolic mechanisms related to dairy product quality, authenticity/traceability and dairy intake monitoring. The future direction of metabolomics in the field of dairy science was also discussed. This information will provide a reference for the further application of metabolomics technology to Chinese dairy products to develop their quality, safety and nutritional value.
Detail
Optimal conditions for the production of exopolysaccharide by Pediococcus acidilactici and impact of the bacterium, its EPS and dextran on the quality of Kariesh cheese
Journal of Polymers and the Environment ( IF 4.705 ) Pub Date: 2023-05-16 , DOI: 10.1111/1471-0307.12961
The effect of some growth conditions on the production of exopolysaccharide (EPS) by Pediococcus acidilactici was studied. Furthermore, the impact of utilisation of the isolated EPS, dextran and P. acidilactici on some properties of Kariesh cheese was investigated. The maximum EPS production by P. acidilactici was obtained after 10 h of incubation at 37°C in MRS medium with an initial pH of 7. Kariesh cheese manufactured with dextran or P. acidilactici exhibited the highest (P ≤ 0.05) moisture content and the lowest hardness values. Protein, fat, ash, total bacterial and yeast and mould counts were not significantly affected by the applied treatments. However, the body and texture of Kariesh cheese were significantly improved.
Detail
The probiotic chestnut-based dairy matrix: Influence on the metabolomic formation and the nutritional quality
Journal of Polymers and the Environment ( IF 4.705 ) Pub Date: 2023-06-28 , DOI: 10.1111/1471-0307.12986
The aim of this study was to characterise the impact of mixed probiotic strains and fortification with chestnut beverage (CB) on metabolomic formation in a plant-based dairy matrix. Bacterial growth, nutritional composition and metabolomics were investigated during the period of 21-day storage. The amino acid score (AAS), essential amino acid index (EAAI), nutritional index (NI) and biological value (BV) of the samples were determined to characterise their nutritional quality. The fortification with CB increased the nutritional quality of samples due to high EAAI, AAS, NI and BV. Using HPLC-DAD, GC–MS and HS-GC/MS-based instrumental techniques, 48 metabolomics were identified.
Detail
Bacterial and fungal microbiota of mould-ripened cheese produced in Konya
Journal of Polymers and the Environment ( IF 4.705 ) Pub Date: 2023-03-01 , DOI: 10.1111/1471-0307.12944
Bacterial and fungal diversities of 24 mould-ripened cheeses originating from Konya-Türkiye were examined by metagenomic analysis. Firmicutes phylum, Enterococcus, Clostridium sensu stricto and Lactobacillus (Levilactobacillus) genera were the dominant bacteria. Ascomycota phylum and Penicillium and Pichia genera and Penicillium roqueforti and Pichia membranifaciens species were dominant fungi. Enterococcus faecium (n = 30) and Enterococcus faecalis (n = 6) were identified, and all strains were susceptible to penicillin, ampicillin, vancomycin, teicoplanin, chloramphenicol and linezolid. The highest resistance (n = 14) was against rifampin. Tetracycline resistance was determined in two strains. Biofilm-forming ability was found in nine E. faecium and 1 E. faecalis. E. faecium strains revealed 40–88.9%, and E. faecalis showed 59.2–100% homology by pulsed field gel electrophoresis.
Detail
Influence of partial acidification of skim milk on ultrafiltration performance and physicochemical properties of the produced streams
Journal of Polymers and the Environment ( IF 4.705 ) Pub Date: 2023-04-18 , DOI: 10.1111/1471-0307.12957
The influence of partial acidification of skim milk (SM) using glucono-δ-lactone (GDL), citric acid (CA) or lactic acid (LA), on physicochemical properties (e.g. viscosity and calcium balance) of ultrafiltration (UF) retentates produced at 10 and 55°C was investigated. Ultrafiltration retentates produced using CA showed a significantly lower amount (P < 0.05) of ionic calcium and higher apparent viscosity than GDL and LA. Regardless of the acid used, total calcium concentration and apparent viscosity of streams were modified compared with SM, which impaired UF overall performance. Specifically, CA at 10°C and GDL at 55°C, both reduced the permeate flux when compared to the other acids.
Detail
Characteristics of low-fat whipped cream containing protein-based fat replacers
Journal of Polymers and the Environment ( IF 4.705 ) Pub Date: 2023-01-11 , DOI: 10.1111/1471-0307.12934
Fat replacers are used to alleviate functional and sensory deficits in whipped cream caused by fat reduction. Of all known fat replacers, proteins have shown the most effective ability to replace fat due to their nutritional attributes and functional properties. Recently, several protein-based fat replacers were investigated, but among all of them, the use of milk proteins and modified proteins, especially their complex with polysaccharides presented promising results. Therefore, due to the growing interest in this field, this review focussed on the mechanism for fat replacement with proteins and their complexes, and the characteristics of low-fat whipped cream affected by these proteins, and finally considered the challenges and perspectives in the future.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 ENGINEERING, ENVIRONMENTAL 工程:环境4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
17.90 55 Science Citation Index Expanded Not
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